molecular formula C10H6ClF2N3 B8677451 [3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro- CAS No. 1312755-63-7

[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-

Cat. No.: B8677451
CAS No.: 1312755-63-7
M. Wt: 241.62 g/mol
InChI Key: JELHOPLYPVKWSE-UHFFFAOYSA-N
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Description

[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro- is a useful research compound. Its molecular formula is C10H6ClF2N3 and its molecular weight is 241.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1312755-63-7

Molecular Formula

C10H6ClF2N3

Molecular Weight

241.62 g/mol

IUPAC Name

6-chloro-5-fluoro-4-(2-fluoropyridin-3-yl)pyridin-3-amine

InChI

InChI=1S/C10H6ClF2N3/c11-9-8(12)7(6(14)4-16-9)5-2-1-3-15-10(5)13/h1-4H,14H2

InChI Key

JELHOPLYPVKWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=C(C(=NC=C2N)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of 6-chloro-5-fluoro-4-iodopyridin-3-ylamine (98.7 g, 362 mmol), 2-fluoropyridine 3-boronic acid (68.3 g, 485 mmol), bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (7.7 g, 10.9 mmol) and potassium fluoride (63 g, 1.09 mol) in a mixture of acetonitrile (900 mL) and water (275 mL) was heated at 90° C. for 2 hours. The reaction mixture was allowed to cool to ambient temperature and filtered through Celite© and washed through with ethyl acetate. The filtrate was diluted with ethyl acetate and the organic layer collected, dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with diethyl ether to afford the title compound as a grey solid (65.8 g, 75%). The trituration liquors were concentrated and purified by flash chromatography (silica: dichloromethane to 20% ethyl acetate/dichloromethane) to afford, after trituration with ether, an additional batch of the title compound as a grey solid (9.7 g, 11%). Total yield=75.5 g, 86%. 1H NMR (400 MHz, CDCl3): 8.39 (ddd, J=4.9, 2.0, 1.1 Hz, 1H), 7.86-7.84 (m, 2H), 7.39 (ddd, J=7.4, 4.9, 1.9 Hz, 1H).
Quantity
98.7 g
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step One
[Compound]
Name
bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Yield
75%

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